3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole
Description
Properties
CAS No. |
803651-86-7 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H20N2/c1-11-12-7-3-4-8-13(12)16-15(11)14-9-5-6-10-17(14)2/h3-4,7-8,14,16H,5-6,9-10H2,1-2H3 |
InChI Key |
WKVWIHAHQKRBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3CCCCN3C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Indole Core
The indole core is typically synthesized by well-established methods such as:
Leimgruber–Batcho indole synthesis : This method involves the condensation of o-nitrotoluenes with dimethylformamide dimethyl acetal followed by reduction and cyclization, providing substituted indoles with high regioselectivity and yields. For example, intermediates like 2-(2,2-dimethoxyethyl)benzenamine are used to generate the indole skeleton efficiently.
Fischer indole synthesis : Reacting phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles. This classical method is versatile and often adapted for various substituted indoles.
Hemetsberger–Knittel synthesis : Employs azido esters and aldehydes to generate indole-2-carboxylates under thermolytic conditions, useful for regioselective functionalization at the 2-position of the indole ring.
Functionalization of the Piperidine Moiety
The piperidine ring, especially 1-methylpiperidine derivatives, is typically prepared or modified through:
Transfer hydrogenation of piperidine-4-carboxylic acid : Using formaldehyde, palladium on charcoal catalyst, and acid under heated conditions (90–95°C), piperidine-4-carboxylic acid is converted to 1-methylpiperidine-4-carboxylic acid.
Formation of hydrochloride salts : The 1-methylpiperidine-4-carboxylic acid is converted to its hydrochloride salt using hydrochloric acid to improve stability and facilitate further reactions.
Amide formation via reaction with thionyl chloride and amines : The acid or its salt is reacted with thionyl chloride and diethylamine to form corresponding carboxamides, which serve as intermediates for further coupling.
Grignard reagent coupling : The use of isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) enables coupling with halogenated pyridine derivatives at ambient temperature, avoiding cryogenic conditions.
Coupling of Piperidine and Indole Units
The piperidine substituent is introduced at the 2-position of the indole ring through nucleophilic substitution or amide bond formation.
Mannich-type reactions : The indole may undergo Mannich reactions with formaldehyde and 3-methylpiperidine to attach the piperidine ring via a methylene bridge.
Friedel–Crafts acylation and reduction : For related indole derivatives, Friedel–Crafts acylation at C3 followed by reduction can introduce alkyl substituents, which can be further functionalized with piperidine moieties.
Amide coupling : Using coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and bases such as diisopropylethylamine in anhydrous DMF at room temperature allows efficient formation of indole-2-carboxamides with piperidine amines.
Industrial and Process Optimization Considerations
Crystallization techniques : Direct crystallization from isopropanol or ethanol-water mixtures has been developed to yield high-purity indole-piperidine compounds with low impurity levels and good yields (~78%).
Use of ambient temperature reactions : The preference for Grignard reagents that operate at ambient temperature avoids the need for cryogenic equipment, improving scalability and safety.
Environmental and safety aspects : Process development emphasizes minimizing hazardous reagents and optimizing reaction conditions for greener chemistry, such as avoiding excess acid or toxic solvents.
Summary Data Table of Key Preparation Steps
Detailed Research Findings
The transfer hydrogenation method for methylating piperidine acids avoids gaseous hydrogen, using formaldehyde as the hydrogen donor, which simplifies handling and enhances safety.
The Grignard coupling with Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) at ambient temperature provides a robust and scalable method for forming key intermediates without cryogenic cooling.
The Leimgruber–Batcho synthesis route to the indole core is favored for its environmental friendliness and operational simplicity, producing the indole intermediate with minimal impurities.
Coupling reactions using BOP and DIPEA in DMF allow mild conditions and high yields for forming amide bonds between indole carboxylic acids and piperidine amines, critical for the final compound assembly.
Crystallization directly from reaction mixtures reduces purification steps, increasing overall process efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent, particularly in the context of neurological disorders. Its structure suggests that it may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Neuropharmacology
Research indicates that derivatives of indole compounds, including 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole, can act as modulators of serotonin receptors. This modulation can be beneficial in treating conditions such as depression and anxiety. For instance, studies have shown that compounds with similar structures exhibit selective activity towards serotonin receptors, which may lead to the development of new antidepressants or anxiolytics .
Biological Research
3-Methyl-2-(1-methylpiperidin-2-yl)-1H-indole serves as a valuable tool in biological research, particularly in studies focused on cancer biology and the mechanisms of mutagenesis.
Cancer Research
The compound's interactions with cellular pathways can provide insights into cancer development. Heterocyclic amines, which include indole derivatives, have been studied for their mutagenic properties. They are believed to form DNA adducts that can initiate carcinogenesis. Understanding how 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole interacts with DNA could reveal mechanisms by which dietary compounds influence cancer risk .
Case Studies and Research Findings
Several studies have documented the effects of indole derivatives on biological systems:
- Indole Derivatives as Antiviral Agents : Research has shown that certain indole-based compounds exhibit antiviral activity against neurotropic viruses. For example, modifications to indole structures have led to improved potency against viruses like Western equine encephalitis virus .
- Mutagenicity Studies : Investigations into the mutagenic properties of heterocyclic amines highlight the significance of structural modifications in altering their biological activity. Studies suggest that specific configurations can enhance or reduce their ability to form DNA adducts .
Comparative Analysis of Indole Derivatives
The following table summarizes key findings related to the biological activities of various indole derivatives, including 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole:
| Compound Name | Biological Activity | IC50 (μM) | Comments |
|---|---|---|---|
| 3-Methyl-2-(1-methylpiperidin-2-yl)-1H-indole | Potential serotonin modulator | TBD | Further studies needed |
| Indole-2-carboxamide | Antiviral against WEEV | 6.5 ± 1.5 | Effective in animal models |
| PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) | Known carcinogen | TBD | Forms DNA adducts |
Mechanism of Action
The mechanism of action of 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is distinguished from analogues by the C2-position substituent and the nature of the nitrogen-containing heterocycle . Key comparisons include:
Key Observations :
- Piperidine vs. Pyrrolidine : The piperidine ring (6-membered) in the target compound offers greater conformational flexibility and basicity compared to the pyrrolidine (5-membered) analogue, which may enhance solubility and receptor binding .
- Aromatic vs. Aliphatic Substituents : The phenyl group in 3-methyl-2-phenyl-1H-indole introduces planar rigidity, whereas the piperidine substituent adds three-dimensional bulk, which may influence steric interactions in biological targets .
Physicochemical Properties
Critical physicochemical parameters are compared below:
*Estimated based on similar piperidine-containing compounds.
†Basicity inferred from structurally related 3-(1-methylpyrrolidin-2-ylidene)-3H-indole, which has pKa = 10.6 .
Key Trends :
- Basicity : Piperidine and pyrrolidine substituents impart strong basicity (pKa ~10.6), enhancing solubility in acidic environments .
Biological Activity
3-Methyl-2-(1-methylpiperidin-2-yl)-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, focusing on its effects, mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features an indole core substituted with a methyl group and a 1-methylpiperidine moiety. This structure is critical for its biological interactions, influencing its pharmacokinetic properties and receptor binding affinities.
Antiviral Activity
Research indicates that indole derivatives, similar to 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole, exhibit antiviral properties. A study on indole-2-carboxamide derivatives demonstrated their efficacy against neurotropic alphaviruses like Western equine encephalitis virus (WEEV), with improvements in potency observed through structural modifications . The mechanisms involved include inhibition of viral replication and enhanced permeability across the blood-brain barrier, which are crucial for treating central nervous system infections.
Anticancer Potential
The compound's structural analogs have shown promising anticancer activities. For instance, compounds containing indole scaffolds have been tested for their cytotoxic effects against various cancer cell lines. A related study highlighted that certain indole derivatives could inhibit cell proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, showcasing IC50 values ranging from 2.43 to 14.65 µM . These findings suggest that 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole may also possess similar anticancer properties.
Neuropharmacological Effects
Indole derivatives are recognized for their interactions with neurotransmitter systems. Compounds that target histamine H3 receptors and cholinesterase enzymes have shown promise in improving cholinergic neurotransmission, which is vital in neurodegenerative diseases like Alzheimer's . The dual action of inhibiting H3 receptors while enhancing acetylcholine levels positions such compounds as potential therapeutic agents.
The biological activities of 3-methyl-2-(1-methylpiperidin-2-yl)-1H-indole can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various receptors, including serotonin and histamine receptors, influencing neurotransmission.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression and viral replication.
- Cell Cycle Modulation : Indole derivatives have been shown to affect cell cycle dynamics, promoting apoptosis in cancer cells.
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
